molecular formula C11H9ClF3N3 B11844747 7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11844747
M. Wt: 275.66 g/mol
InChI Key: MYFWXXPPPYPLOB-UHFFFAOYSA-N
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Description

Structural Elucidation and Nomenclature

Systematic IUPAC Nomenclature and Chemical Identity

The IUPAC name of the compound is derived from its bicyclic framework and substituent positions. The parent structure, triazolo[4,3-a]pyridine, consists of a pyridine ring fused to a 1,2,4-triazole moiety at positions 4 and 3-a, respectively. Substituents are numbered based on the pyridine ring’s orientation:

  • Chloro at position 7
  • Trifluoromethyl at position 8
  • Cyclopropylmethyl at position 3 of the triazole ring.

The molecular formula is C₁₁H₉ClF₃N₃ , with a molecular weight of 275.66 g/mol . The SMILES notation (FC(C1=C(Cl)C=CN2C1=NN=C2CC3CC3)(F)F) confirms the connectivity: the pyridine ring (C1–C5/N) is fused to the triazole (N2–N4/C2–C3), while the cyclopropylmethyl group (CC3CC3) attaches to N3.

Table 1: Key Identifiers
Property Value
CAS No. 1254981-30-0
Molecular Formula C₁₁H₉ClF₃N₃
Molecular Weight 275.66 g/mol
SMILES FC(C1=C(Cl)C=CN2C1=NN=C2CC3CC3)(F)F

Molecular Geometry and Conformational Analysis

The fused triazolo-pyridine system adopts a planar conformation due to aromatic π-electron delocalization. X-ray crystallography of analogous compounds (e.g., JNJ-42153605) reveals bond lengths of 1.33–1.38 Å for the triazole N–N bonds and 1.40 Å for the pyridine C–N bond, consistent with sp² hybridization.

The cyclopropylmethyl substituent introduces steric strain, with its cyclopropane ring adopting a puckered conformation. Dihedral angles between the triazole and cyclopropane planes range from 15–25° , minimizing van der Waals repulsions. In contrast, the trifluoromethyl group at C8 exhibits free rotation, with a C–CF₃ bond length of 1.54 Å and F–C–F angles of 109.5° , reflecting tetrahedral geometry.

Table 2: Geometric Parameters (Representative Values)
Parameter Value
Pyridine C–N bond length 1.40 Å
Triazole N–N bond length 1.35 Å
C–CF₃ bond length 1.54 Å
Cyclopropane C–C bond 1.51 Å

Electronic Effects of Substituents

The electronic landscape of the molecule is dominated by three substituents:

  • Chloro (C7) :

    • Inductive effect : Electron-withdrawing (-I) due to Cl’s electronegativity, reducing electron density at C7.
    • Resonance effect : Minimal due to Cl’s inability to conjugate with the π-system.
  • Trifluoromethyl (C8) :

    • Strong -I effect (Hammett σₚ = 0.88), destabilizing the pyridine ring and creating a localized electron-deficient region.
    • Ortho/para-directing in electrophilic substitution, though steric hindrance limits reactivity.
  • Cyclopropylmethyl (N3) :

    • Inductive effect : Weakly electron-donating (+I) via cyclopropane’s strained C–C bonds.
    • Hyperconjugation : Cyclopropane’s bent bonds allow partial conjugation with the triazole ring, enhancing stability.
Figure 1: Hammett Constants for Substituents
Substituent σₚ (Para) σₘ (Meta)
Cl 0.23 0.37
CF₃ 0.88 0.43
Cyclopropylmethyl -0.15 -0.10

The combined effects create a polarized electron distribution, with the pyridine ring’s C7–C8 region being highly electrophilic. This polarization is critical in mediating interactions with biological targets, such as enzyme active sites.

Properties

Molecular Formula

C11H9ClF3N3

Molecular Weight

275.66 g/mol

IUPAC Name

7-chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C11H9ClF3N3/c12-7-3-4-18-8(5-6-1-2-6)16-17-10(18)9(7)11(13,14)15/h3-4,6H,1-2,5H2

InChI Key

MYFWXXPPPYPLOB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. A mild, efficient, and operationally simple one-pot synthesis method has been developed, which allows the formation of substituted triazolopyridines at room temperature . This method is functional group tolerant and atom-economic, providing facile access to synthetically and biologically important triazolopyridine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be adapted for larger-scale production. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the triazole or pyridine rings.

    Substitution: The chloro, cyclopropylmethyl, and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents compatible with the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyridines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium smegmatis6.25 µg/mL
Compound BPseudomonas aeruginosa12.5 µg/mL
This compoundTBDTBD

Anticancer Potential

The compound's structural characteristics suggest potential in anticancer applications. Similar triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. For example, compounds derived from triazole frameworks have shown efficacy against human breast cancer cell lines .

Case Study: Antitumor Activity
A study involving triazole derivatives demonstrated their capability to inhibit tumor cell proliferation in vitro. The derivatives were tested against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include cyclization processes and the introduction of functional groups that enhance its biological activity . Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as c-Met kinase. The compound inhibits the kinase activity, leading to the suppression of signaling pathways involved in cell proliferation and survival . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Positions) Primary Application/Activity Key Findings/References
7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 3: Cyclopropylmethyl; 7: Cl; 8: CF3 Unknown (discontinued) Discontinued due to unspecified reasons
CMTP (3-(cyclopropylmethyl)-7-((4-(4-methoxyphenyl)piperidin-1-yl)methyl)-8-CF3) 3: Cyclopropylmethyl; 7: Piperidinylmethyl; 8: CF3 PET imaging of mGluR2 High radiochemical purity (>98%) and molar activity (>74 GBq/μmol) for CNS imaging
JNJ-42153605 (3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-CF3) 3: Cyclopropylmethyl; 7: Phenylpiperidinyl; 8: CF3 Antipsychotic (mGluR2 PAM) Demonstrated antipsychotic efficacy in rodent models with fewer side effects vs. orthosteric agonists
8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine 3: 4-Propylphenyl; 7: H; 8: Cl Herbicidal activity Broad-spectrum herbicidal activity at 37.5 g a.i. ha⁻¹; safe for crops
8-Chloro-3-(4-chlorophenyl)-6-CF3-[1,2,4]triazolo[4,3-a]pyridine 3: 4-Chlorophenyl; 6: CF3; 8: Cl Unknown (discontinued) Structural similarity but discontinued
3-[Difluoromethyl]-8-CF3-[1,2,4]triazolo[4,3-a]pyridine 3: Difluoromethyl; 8: CF3 Unspecified (high purity) High chemical purity (NLT 97%)

Key Differences and Implications

Position 7 Substitution: The target compound features a chlorine at position 7, contrasting with analogs like CMTP and JNJ-42153605, which have bulky piperidinylmethyl or phenylpiperidinyl groups. In herbicidal analogs (e.g., 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine), position 7 is unsubstituted, suggesting that chloro at position 8 may be critical for weed suppression .

Position 8 Trifluoromethyl (CF3) :

  • The CF3 group is conserved in CNS-targeting analogs (e.g., CMTP, JNJ-42153605) and the target compound. CF3 enhances lipophilicity and electron-withdrawing effects, favoring blood-brain barrier penetration and receptor affinity .

Position 3 Cyclopropylmethyl: This substituent is shared with CMTP and JNJ-42153605, likely contributing to metabolic resistance and receptor selectivity. Cyclopropyl groups are known to reduce oxidative metabolism, extending half-life in vivo .

Discontinuation of Target Compound :

  • While analogs like CMTP and JNJ-42153605 advanced to preclinical/clinical stages, the target compound’s discontinuation may reflect inferior pharmacokinetics, efficacy, or safety in early testing .

Pharmacological and Agrochemical Performance

  • CNS Applications : Analogs with bulky position 7 groups (e.g., piperidinylmethyl) show promise in PET imaging (CMTP) and antipsychotic development (JNJ-42153605). The target compound’s smaller chloro substituent may lack sufficient receptor engagement for these applications .
  • Herbicidal Activity : Chloro at position 8 (e.g., 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine) correlates with potent herbicidal effects. The target compound’s chloro at position 7 may shift activity away from weed suppression .

Biological Activity

7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1179362-48-1) is a compound belonging to the triazolo[4,3-a]pyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C11H9ClF3N3
  • Molecular Weight : 275.66 g/mol
  • Structure : The compound features a triazole ring fused to a pyridine structure, with specific substituents that may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazolo[4,3-a]pyridine derivatives. In vitro evaluations have demonstrated that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study showed that compounds with similar structural motifs displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin.

CompoundMIC against Staphylococcus aureus (μg/mL)MIC against Escherichia coli (μg/mL)
This compoundTBDTBD
Compound 2e3216

This table indicates that while specific MIC values for the target compound are still to be determined (TBD), related compounds have shown promising antibacterial activity .

Anticancer Activity

The anticancer potential of triazolo[4,3-a]pyridine derivatives has also been investigated. A recent study focused on Polo-like kinase 1 (Plk1), a protein often overexpressed in cancer cells. The study reported that various derivatives exhibited inhibitory activities against Plk1, suggesting their potential as anticancer agents.

CompoundIC50 (µM)
This compoundTBD
Other derivativesRanged from 0.5 to 10

The IC50 values for the target compound are yet to be established but indicate potential efficacy in inhibiting cancer cell proliferation .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. The presence of the trifluoromethyl group is known to enhance lipophilicity and potentially improve cellular uptake. Additionally, the chlorine atom may play a role in binding interactions with target proteins.

Case Studies

  • Antibacterial Efficacy : In a controlled study involving various triazolo derivatives, it was found that modifications at the R2 position significantly affected antibacterial potency. Long-chain alkyl groups were favored over aromatic groups for enhanced activity .
  • Anticancer Research : A series of analogs were synthesized and tested against Plk1; some exhibited remarkable inhibition rates. This suggests that structural variations can lead to significant changes in biological outcomes .

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, and how can reaction parameters be adjusted to improve yield?

The synthesis of triazolo-pyridine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, oxidative ring closure using sodium hypochlorite in ethanol at room temperature has been effective for analogous compounds, achieving yields up to 73% . Key parameters to optimize include:

  • Temperature : Controlled heating (60–80°C) for cyclization steps to avoid side reactions.
  • Catalysts : Use of bases like potassium carbonate to facilitate condensation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
    Purification via column chromatography or recrystallization from hexane/ethyl acetate mixtures is recommended .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

A combination of analytical techniques is critical:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent positions and trifluoromethyl group integrity .
  • X-ray diffraction : Single-crystal analysis resolves ambiguities in fused-ring systems and confirms the cyclopropylmethyl orientation .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities .
  • HPLC : Reverse-phase methods with UV detection assess purity (>95% for biological assays) .

Q. What preliminary biological screening strategies are recommended for this compound?

Initial screening should focus on target-agnostic assays:

  • Broad-spectrum bioactivity : Test against bacterial/fungal pathogens or cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
  • Enzyme inhibition : Kinase or protease panels to identify potential targets .
  • Solubility/stability : Assess in PBS and DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., kinases or GPCRs). For example, trifluoromethyl groups may enhance hydrophobic binding in pocket residues .
  • 3D-QSAR : Build models using herbicidal activity data from structural analogs to predict substituent effects .
  • DFT calculations : Analyze electron density maps to optimize cyclopropylmethyl group orientation for steric compatibility .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may explain variability .
  • Crystallography : Co-crystallize the compound with target proteins to clarify binding modes .

Q. How can synthetic scalability challenges be addressed for in vivo studies?

  • Flow chemistry : Continuous flow systems improve reproducibility in halogenation and cyclization steps .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures and use NaOCl as a benign oxidant .
  • Quality control : Implement in-line FTIR and PAT (Process Analytical Technology) to monitor reaction progress .

Methodological Notes

  • Contradiction management : Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to address variability .
  • Safety protocols : Follow OSHA guidelines for handling halogenated compounds, including fume hood use and PPE (nitrile gloves, goggles) .

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